molecular formula C21H23N3O3 B2466176 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-05-0

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2466176
CAS No.: 618878-05-0
M. Wt: 365.433
InChI Key: UQCAIOVPBMIOEJ-UHFFFAOYSA-N
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Description

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 1,5-dihydro-pyrrol-2-one core. Key structural features include:

  • A 3-hydroxy group at position 3, which may enhance hydrogen-bonding interactions.
  • A 4-(4-methylbenzoyl) substituent, contributing to lipophilicity and aromatic interactions.
  • A 1-(2-(dimethylamino)ethyl) side chain, which introduces basicity and solubility via the tertiary amine.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-7-9-15(10-8-14)19(25)17-18(16-6-4-5-11-22-16)24(13-12-23(2)3)21(27)20(17)26/h4-11,18,25H,12-13H2,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRTHJPLRKSHT-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent effects:

Compound Name R1 (Position 1) R4 (Position 4) R5 (Position 5) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2-(dimethylamino)ethyl 4-methylbenzoyl pyridin-2-yl Not reported Not reported Not reported
Compound 20 2-hydroxypropyl 4-methylbenzoyl 4-tert-butyl-phenyl 408.23 263–265 62
Compound 21 2-hydroxypropyl 4-methylbenzoyl 4-dimethylamino-phenyl Not reported Not reported Not reported
2-(dimethylamino)ethyl 4-isopropoxybenzoyl 3,4,5-trimethoxyphenyl 498.57 Not reported Not reported
2-(diethylamino)ethyl 4-ethoxybenzoyl pyridin-2-yl Not reported Not reported Not reported
Key Observations:

The diethylaminoethyl substituent in increases lipophilicity relative to dimethylaminoethyl, which may alter pharmacokinetic profiles.

Position 4 Modifications :

  • Replacement of 4-methylbenzoyl with 4-isopropoxybenzoyl ( ) adds steric bulk and electron-donating effects, possibly affecting binding affinity in biological systems.

Position 5 Modifications: The pyridin-2-yl group in the target compound and contrasts with the 4-tert-butyl-phenyl (compound 20) and 4-dimethylamino-phenyl (compound 21) groups . These substitutions influence electronic properties and steric accessibility.

Computational Insights (Hypothetical)

  • Electrostatic Potential: Comparing the hydroxy group’s polarity across analogs.
  • HOMO-LUMO Gaps : Assessing electronic effects of aryl substituents (e.g., pyridinyl vs. trimethoxyphenyl).

Research Implications

  • Structure-Activity Relationships (SAR) : The 3-hydroxy group and pyridin-2-yl moiety may be critical for interactions with biological targets, as seen in other pyrrol-2-one derivatives .
  • Optimization Strategies : Introducing electron-withdrawing groups at position 4 (e.g., 4-methylbenzoyl ) could enhance stability, while varying position 5 substituents (e.g., heteroaromatics) may modulate selectivity.

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